

# Guvacoline Hydrochloride: A Comprehensive Pharmacological and Toxicological Profile

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## Compound of Interest

Compound Name: *Guvacoline hydrochloride*

Cat. No.: *B1663003*

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## Introduction

**Guvacoline hydrochloride**, a pyridine alkaloid found in the nuts of Areca catechu, is a compound of growing interest in pharmacological research. As a muscarinic acetylcholine receptor agonist, it shares structural similarities with arecoline, the primary psychoactive component of the areca nut. However, emerging evidence suggests a distinct pharmacological profile for guvacoline, necessitating a thorough understanding of its properties for potential therapeutic applications and risk assessment. This technical guide provides an in-depth overview of the pharmacology and toxicology of **guvacoline hydrochloride**, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

## Pharmacological Profile

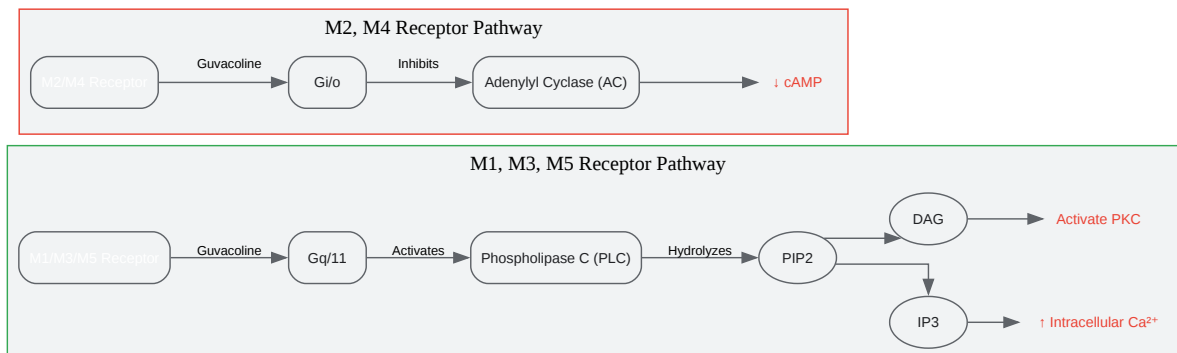
### Mechanism of Action

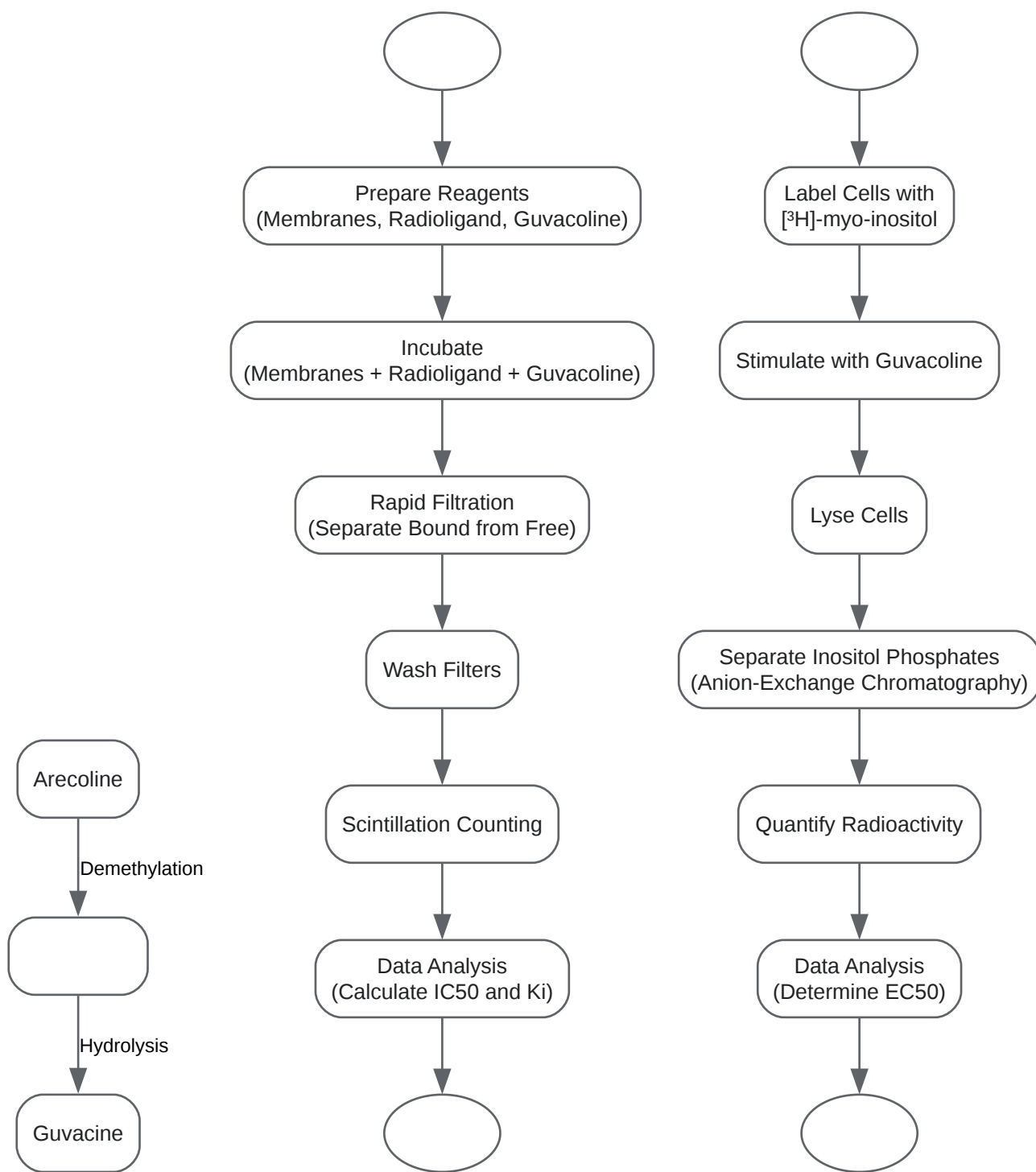
Guvacoline acts as a full agonist at muscarinic acetylcholine receptors (mAChRs), though it is reported to be less potent than arecoline.[1] Unlike arecoline, guvacoline appears to lack significant activity at nicotinic acetylcholine receptors.[2] Muscarinic receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes. There are five

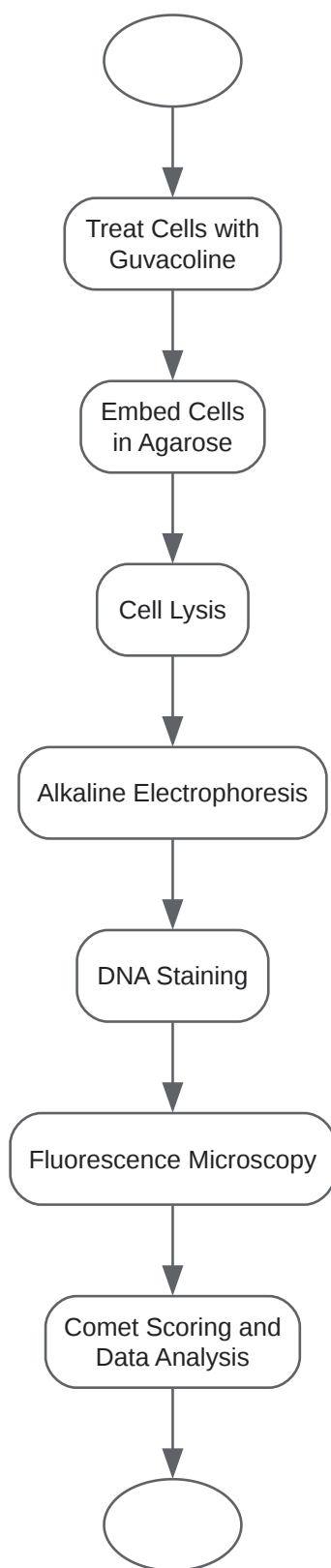
subtypes of muscarinic receptors (M1-M5), and the specific downstream effects of guvacoline are dependent on the receptor subtype and the G protein to which it couples.

- M1, M3, and M5 Receptors: These receptors typically couple to Gq/11 proteins.<sup>[3][4]</sup> Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC).
- M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.<sup>[3][4]</sup> Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The following diagram illustrates the general signaling pathways for muscarinic receptors.







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